molecular formula C11H11FN2S B13347299 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine

2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine

Cat. No.: B13347299
M. Wt: 222.28 g/mol
InChI Key: OPLSGTFEEZZPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom and an amine group, as well as a thiophene ring attached via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine is unique due to the presence of both a fluorinated pyridine ring and a thiophene ring, which can confer distinct electronic and steric properties

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

2-fluoro-N-(2-thiophen-2-ylethyl)pyridin-4-amine

InChI

InChI=1S/C11H11FN2S/c12-11-8-9(3-5-14-11)13-6-4-10-2-1-7-15-10/h1-3,5,7-8H,4,6H2,(H,13,14)

InChI Key

OPLSGTFEEZZPSX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNC2=CC(=NC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.